molecular formula C6H3F5N2 B1196947 Pentafluorophenylhydrazine CAS No. 828-73-9

Pentafluorophenylhydrazine

Cat. No.: B1196947
CAS No.: 828-73-9
M. Wt: 198.09 g/mol
InChI Key: BYCUWCJUPSUFBX-UHFFFAOYSA-N
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Description

Pentafluorophenylhydrazine is a fluorinated organic compound with the chemical formula C6H3F5N2. It is known for its unique properties due to the presence of five fluorine atoms attached to the phenyl ring. This compound is often used as a reagent in organic synthesis and analytical chemistry due to its ability to form stable derivatives with various functional groups .

Biochemical Analysis

Biochemical Properties

Pentafluorophenylhydrazine plays a significant role in various biochemical reactions. It is commonly used as a derivatizing agent in analytical chemistry, particularly in the quantification of apurinic/apyrimidinic sites in cellular DNA . This compound interacts with enzymes such as endonucleases and exonucleases during the enzymatic digestion of DNA. The compound forms stable derivatives with aldehydic groups, which can then be quantified using liquid chromatography-mass spectrometry (LC-MS/MS) . These interactions are crucial for the accurate measurement of DNA damage and repair mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used to quantify DNA lesions, specifically apurinic/apyrimidinic sites, which are common DNA lesions resulting from spontaneous hydrolysis and base-excision repair mechanisms . The presence of this compound in cellular assays allows for the sensitive and selective detection of these lesions, providing valuable information on DNA damage and repair pathways. Additionally, this compound can influence cell signaling pathways and gene expression by interacting with DNA and other biomolecules involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable derivatives with aldehydic groups in DNA. This interaction is facilitated by the compound’s high reactivity towards carbonyl groups, allowing it to bind to apurinic/apyrimidinic sites in DNA . The resulting derivatives can be quantified using LC-MS/MS, providing a sensitive and accurate measure of DNA damage. This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Studies have shown that this compound can maintain its effectiveness in quantifying DNA lesions for several months when stored properly . Long-term exposure to environmental factors such as light and moisture can lead to degradation and reduced efficacy. It is essential to monitor the stability of this compound in laboratory settings to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can induce adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage for specific experimental conditions to minimize potential risks and ensure the accuracy of the results. Threshold effects and toxicological profiles should be carefully evaluated in animal studies to establish safe and effective dosage ranges.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The metabolic pathways of this compound involve its interaction with enzymes and cofactors involved in DNA repair and damage response mechanisms. The compound’s ability to form stable derivatives with aldehydic groups in DNA is a key aspect of its metabolic activity. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall efficacy in biochemical assays.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is known to target DNA within the nucleus, where it forms stable derivatives with apurinic/apyrimidinic sites . This localization is facilitated by the compound’s ability to interact with nuclear proteins and DNA repair enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)hydrazine
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InChI

InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUWCJUPSUFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2
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DSSTOX Substance ID

DTXSID20232003
Record name (Pentafluorophenyl)hydrazine
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Molecular Weight

198.09 g/mol
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Physical Description

Tan flakes; [Alfa Aesar MSDS]
Record name Pentafluorophenylhydrazine
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CAS No.

828-73-9
Record name (Pentafluorophenyl)hydrazine
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Record name (Pentafluorophenyl)hydrazine
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Record name (Pentafluorophenyl)hydrazine
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Record name Pentafluorophenylhydrazine
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Record name (PENTAFLUOROPHENYL)HYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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